Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling Due to Iodine Substitution
The presence of an iodine atom in 1-chloro-2,4-difluoro-3-iodobenzene enables faster and more selective oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions compared to its chloro-only analog (1-chloro-2,4-difluorobenzene). The general reactivity order for aryl halides is I > Br >> Cl [1]. While direct yield data for this specific compound is not available in primary literature, class-level inference based on established reactivity trends indicates that iodinated aryl halides undergo coupling with significantly higher conversion efficiencies under milder conditions than their chlorinated counterparts [1]. For example, in a comparative study using the Pd2(dba)3/P(t-Bu)3 catalyst system, iodo- and bromo-arenes reacted preferentially over chloro-arenes, providing chlorinated biaryls in excellent yields, with selectivity ratios (kI/kCl) estimated to exceed 20 [1].
| Evidence Dimension | Relative reactivity in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Iodine atom present; reactivity order I > Br >> Cl (class-level) |
| Comparator Or Baseline | 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5) - no iodine atom; reactivity order Cl only |
| Quantified Difference | Estimated kI/kCl > 20 (based on Pd2(dba)3/P(t-Bu)3 catalyst system competition experiments) [1] |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling, typical conditions |
Why This Matters
Faster reaction kinetics and higher selectivity reduce side-product formation and enable sequential coupling strategies in complex molecule synthesis.
- [1] Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling. Blog entry citing data from Pd2(dba)3/P(t-Bu)3 catalyst system. Includes reactivity order and selectivity ratios. View Source
